REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]([Cl:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].Cl.[K].[C-:18]#[N:19].[K+]>O.[O-]S([O-])(=O)=O.[Cu+2]>[Cl:15][C:9]1[CH:8]=[CH:7][C:6]([C:18]#[N:19])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:0.1,5.6,8.9,^1:16|
|
Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diazonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −5° C. for an additional 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica 60-120 mesh, eluant 1-2% MeOH in CHCl3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |